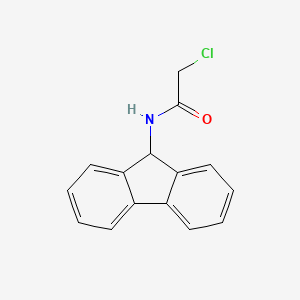

2-chloro-N-(9H-fluoren-9-yl)acetamide

Description

Significance of Fluorene (B118485) and Acetamide (B32628) Scaffolds in Organic Synthesis

The fluorene moiety, a tricyclic aromatic hydrocarbon, is a privileged scaffold in materials science and medicinal chemistry. acs.org Its planar, electron-rich system endows fluorene-containing compounds with interesting photophysical properties, leading to their use in organic light-emitting diodes (OLEDs) and other electronic materials. acs.org In the realm of medicinal chemistry, the fluorene nucleus is a component of various bioactive compounds. acs.org

Overview of Halogenated Acetamides as Synthetic Intermediates

Halogenated acetamides, particularly chloroacetamides, are versatile building blocks in organic synthesis. The presence of a chlorine atom on the acetyl group provides a reactive handle for nucleophilic substitution reactions. This allows for the facile introduction of various functional groups, making halogenated acetamides valuable intermediates in the construction of more complex molecules. researchgate.net The reactivity of the chlorine atom can be modulated by the nature of the N-substituent, providing a means to fine-tune the synthetic utility of these compounds. Halogenated organic compounds are also recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.

A general method for the synthesis of N-substituted chloroacetamides involves the reaction of a primary or secondary amine with chloroacetyl chloride. researchgate.net This straightforward acylation reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Research Context of 2-Chloro-N-(9H-fluoren-9-yl)acetamide within Contemporary Organic Chemistry

Within the broader landscape of organic chemistry, this compound is of interest primarily as a synthetic intermediate. Its structure combines the key features of a fluorene scaffold, an acetamide linker, and a reactive chloroacetyl group. This unique combination makes it a potential precursor for the synthesis of a variety of more complex fluorene derivatives. For instance, the chlorine atom can be displaced by a range of nucleophiles to introduce new functionalities at the N-acyl side chain. Such modifications could be aimed at developing novel materials with tailored electronic properties or exploring new classes of biologically active compounds.

Scope and Objectives of Academic Inquiry Pertaining to the Compound

Academic inquiry into this compound and related compounds is likely driven by several objectives. A primary goal would be the exploration of its synthetic utility as a building block for more elaborate molecular architectures. Researchers may investigate the scope of its reactions with different nucleophiles and catalysts to develop efficient and selective methods for the synthesis of novel fluorene-based compounds.

Another objective could be the investigation of the structure-property relationships of its derivatives. By systematically modifying the chloroacetyl moiety, chemists can study how these changes affect the photophysical, electronic, or biological properties of the resulting molecules. This could lead to the discovery of new materials for organic electronics or new lead compounds for drug discovery.

While specific research applications for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential for further investigation.

Chemical and Physical Properties

While detailed experimental data for this compound is not widely available in peer-reviewed literature, some of its fundamental properties can be tabulated based on available information from chemical suppliers and databases.

| Property | Value |

| CAS Number | 72336-24-4 |

| Molecular Formula | C₁₅H₁₂ClNO |

| Molecular Weight | 257.72 g/mol |

Synthesis of this compound

A plausible and commonly employed method for the synthesis of this compound would involve the chloroacetylation of 9-aminofluorene (B152764). This reaction is a standard procedure for the formation of N-acyl derivatives.

The general reaction scheme is as follows:

9-Aminofluorene + Chloroacetyl Chloride → this compound + HCl

In a typical experimental setup, 9-aminofluorene would be dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107). A base, for example, triethylamine (B128534) or pyridine, would be added to the solution to act as a scavenger for the hydrochloric acid that is generated during the reaction. The reaction mixture would then be cooled, and chloroacetyl chloride would be added dropwise with stirring. After the addition is complete, the reaction would be allowed to proceed, often at room temperature, until completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

Upon completion, the reaction mixture would be worked up to isolate the desired product. This typically involves washing the organic layer with water and brine, followed by drying over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate. The solvent would then be removed under reduced pressure to yield the crude product. Purification of the crude this compound would likely be achieved by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound would be carried out using standard spectroscopic techniques. Although specific data for this compound is not readily found in the literature, the expected spectral characteristics can be inferred based on its structure.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the fluorene ring system, a signal for the proton on the nitrogen of the amide, a signal for the methylene (B1212753) protons of the chloroacetyl group, and a signal for the proton at the 9-position of the fluorene ring. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum would display signals for all the unique carbon atoms in the molecule, including the carbonyl carbon of the amide, the carbons of the fluorene ring, and the methylene carbon of the chloroacetyl group.

IR (Infrared) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide (amide I band), and the C-Cl stretching of the chloroacetyl group.

MS (Mass Spectrometry): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the mass of this compound, which is approximately 257.72 g/mol . The isotopic pattern of the molecular ion peak, due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes), would further confirm the presence of chlorine in the molecule.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(9H-fluoren-9-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO/c16-9-14(18)17-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1-8,15H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLPLDMMXIGXNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro N 9h Fluoren 9 Yl Acetamide

Historical Development of Synthetic Routes

The late 19th and early 20th centuries saw the development of the Schotten-Baumann reaction, a widely adopted method for acylating amines and alcohols. This reaction, typically employing an acyl chloride in the presence of an aqueous base, laid the foundational groundwork for the synthesis of a vast array of amides. The chemistry of fluorene (B118485) and its derivatives, including the corresponding amine, was also extensively explored during this period, primarily due to their relevance in the dye industry and later in the study of carcinogenic compounds. imrpress.com The reaction of polycyclic aromatic amines with various electrophiles became a subject of significant interest. imrpress.com Therefore, the conceptual basis for the synthesis of 2-chloro-N-(9H-fluoren-9-yl)acetamide can be traced back to the convergence of these two areas of chemical research.

Classical Preparative Approaches

The classical synthesis of this compound predominantly relies on the principles of acylation, utilizing the nucleophilic character of the amino group on the fluorene moiety.

Acylation Reactions Utilizing 9H-Fluoren-9-amine Precursors

The key precursor for the synthesis of the target compound is 9H-fluoren-9-amine. The synthesis of this amine can be achieved through various established methods, often starting from 9-fluorenone. One common approach involves the reductive amination of 9-fluorenone. chemicalbook.com

Once 9H-fluoren-9-amine is obtained, it serves as the nucleophilic component in the acylation reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of an acylating agent. Given the steric hindrance imposed by the bulky fluorenyl group, reaction conditions may need to be optimized to achieve efficient conversion.

Chloroacetylation Techniques in Amide Synthesis

Chloroacetylation is a specific type of acylation that introduces a chloroacetyl group onto a substrate. In the context of amide synthesis, this is typically achieved by reacting an amine with chloroacetyl chloride. ijpsr.info This method is widely used for the synthesis of various N-substituted chloroacetamides. ijpsr.infonih.gov

The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of chloroacetyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide and releases a molecule of hydrogen chloride.

General Reaction Scheme:

To drive the reaction to completion and neutralize the HCl byproduct, a base is typically added. Common bases used in these reactions include pyridine, triethylamine (B128534) (TEA), or an aqueous solution of sodium hydroxide (B78521) in what is known as the Schotten-Baumann condition. For sterically hindered amines, the choice of solvent and base can be critical to achieving a good yield. Aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or dimethylformamide (DMF) are often employed. sphinxsai.com

A typical laboratory procedure for a reaction analogous to the synthesis of this compound would involve dissolving 9H-fluoren-9-amine in a suitable dry solvent, followed by the slow addition of chloroacetyl chloride, often at a reduced temperature to control the exothermic reaction. A base, such as triethylamine, would be added to scavenge the generated HCl. sphinxsai.com The reaction progress would be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically worked up by washing with water and/or aqueous acidic and basic solutions to remove unreacted starting materials and the salt of the base. The final product is then isolated by crystallization or column chromatography.

Modern Advancements in Synthetic Protocols

While classical methods are effective, modern organic synthesis has focused on developing more efficient, sustainable, and versatile protocols. These advancements are applicable to the synthesis of this compound, particularly in addressing the challenges posed by the sterically hindered nature of the amine.

Catalytic Systems and Reaction Optimization

To improve the efficiency of amide bond formation, various catalytic systems have been developed. For sterically hindered amines, the use of stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be advantageous over traditional bases like triethylamine. sphinxsai.comresearchgate.net DBU has been shown to effectively promote the amidation of chloroacetyl chloride with various aryl amines in good yields and shorter reaction times. sphinxsai.comresearchgate.net

Furthermore, research into the synthesis of amides from sterically hindered amines has explored various coupling reagents and catalysts to overcome the low reactivity of the starting materials. nih.gov While many of these are focused on coupling carboxylic acids and amines, the principles can be adapted for acyl chloride reactions.

Green Chemistry Approaches to Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methods. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

Water as a Solvent: One of the key principles of green chemistry is the use of safer solvents. Water is an ideal green solvent, and methods for conducting N-acylation reactions in water have been developed. mdpi.comresearchgate.netnih.gov For instance, the use of benzotriazole (B28993) chemistry allows for the efficient acylation of amines in water, even under microwave irradiation, which can significantly shorten reaction times. mdpi.comnih.gov While direct application to this compound synthesis is not documented, this approach presents a promising green alternative.

Catalyst-Free and Solvent-Free Conditions: Another green approach involves performing reactions under catalyst-free and solvent-free conditions, often with the aid of ultrasound irradiation. orientjchem.org This method has been successfully applied to the N-acylation of various amines and sulfonamides using acetic anhydride, demonstrating high yields and short reaction times. orientjchem.org Adapting such conditions for the reaction of 9H-fluoren-9-amine with chloroacetyl chloride could offer a more sustainable synthetic route.

Below is an interactive data table summarizing various synthetic approaches for N-acylation of amines, which are relevant to the synthesis of the target compound.

| Method | Acylating Agent | Catalyst/Base | Solvent | Key Advantages |

| Classical Schotten-Baumann | Chloroacetyl chloride | NaOH / Pyridine | Water / Organic Solvent | Well-established, simple |

| Modern Amidation | Chloroacetyl chloride | DBU | THF | High yields, shorter reaction times |

| Benzotriazole Chemistry | Acyl-benzotriazole | None | Water | Green solvent, mild conditions |

| Ultrasound-Assisted | Acetic anhydride | None | Solvent-free | Rapid, high yields, green |

Purification and Isolation Strategies in Laboratory Settings

The effective purification and isolation of this compound are critical steps following its synthesis to ensure the removal of unreacted starting materials, by-products, and other impurities. Standard laboratory procedures for compounds of this class typically involve a combination of aqueous work-up, washing, and a final purification step such as recrystallization or column chromatography. The solid nature of the crude product, which often precipitates from the reaction mixture, facilitates its initial isolation.

Initial isolation of related N-substituted chloroacetamides is frequently achieved by quenching the reaction mixture in ice-cold water. This process leverages the low aqueous solubility of the acetamide (B32628) product, causing it to precipitate out of the solution. The resulting solid can then be collected by standard filtration techniques.

Following filtration, a series of washing steps is crucial for removing residual reagents and water-soluble impurities. Research on analogous compounds demonstrates the efficacy of washing the crude solid sequentially with different solutions. A common practice involves washing with water, followed by a dilute acid solution, such as hydrochloric acid, to remove any basic impurities like unreacted amine starting materials. A final wash with water helps remove any remaining acid.

Recrystallization is the most widely documented method for the final purification of N-substituted chloroacetamides, yielding a product with high purity. The choice of solvent is paramount and is determined by the solubility profile of the compound—it should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For compounds structurally similar to this compound, various solvent systems have been successfully employed. Ethanol (B145695), often in a high concentration like 95%, is a common choice. In some procedures, a mixed solvent system, such as ethanol and water, is used to achieve optimal crystallization. The crude material is dissolved in the minimum amount of the hot solvent, and upon cooling, purified crystals form, which are then isolated by filtration.

The table below summarizes recrystallization conditions reported for analogous chloroacetamide derivatives, providing insight into effective purification strategies.

| Compound | Recrystallization Solvent(s) | Observations |

| General 2-chloro-N-alkyl/aryl Acetamides | 95% Ethanol | Product isolated as a precipitate, filtered, washed, and then recrystallized. |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | Ethanol | Yielded colorless crystals of the title compound. |

| 2-chloro-N-(3-fluorophenyl)acetamide | Ethanol / Water (EtOH/H₂O) | The crude solid was first washed with water and dilute HCl, then recrystallized. |

| N-(substituted phenyl)-2-chloroacetamides | Chloroform (B151607) | Pink blocks were obtained by slow evaporation of a chloroform solution. |

While recrystallization is prevalent, column chromatography represents an alternative or supplementary method for achieving high purity, particularly for separating compounds with similar solubility profiles. For related amide compounds, column chromatography using silica (B1680970) gel as the stationary phase is a standard technique. The selection of an appropriate mobile phase (eluent), typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is optimized to ensure effective separation of the desired product from impurities.

The purity of the final isolated this compound is confirmed through analytical techniques such as melting point determination and spectroscopic methods.

Chemical Reactivity and Transformations of 2 Chloro N 9h Fluoren 9 Yl Acetamide

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chlorine atom in the chloromethyl group of 2-chloro-N-(9H-fluoren-9-yl)acetamide is a leaving group, making this position susceptible to nucleophilic attack. This reactivity is central to the synthesis of a variety of derivatives.

Reactions with Thiol-Containing Nucleophiles for Thiazole (B1198619) Derivatives

The reaction of α-haloacetamides with thiol-containing nucleophiles is a well-established method for the synthesis of five-membered heterocyclic rings like thiazoles. researchgate.netresearchgate.net Thiazole and its derivatives are known for their wide range of pharmaceutical applications. researchgate.netresearchgate.net

The Hantzsch thiazole synthesis is a prominent method for creating thiazole moieties. mdpi.com This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide derivative. mdpi.com While the specific reaction of this compound with thiol-containing nucleophiles to form thiazoles is not extensively detailed in the provided results, the general reactivity of similar chloroacetamides suggests its potential as a precursor for fluorenyl-substituted thiazoles. For instance, the synthesis of fluorenyl-hydrazonothiazole derivatives has been achieved through the Hantzsch reaction of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide with α-halocarbonyl compounds. mdpi.com

| Reactant 1 | Reactant 2 | Product Type | Ref. |

| α-halocarbonyl compound | Thioamide derivative | Thiazole | mdpi.com |

| 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide | α-halocarbonyl compounds | Fluorenyl-hydrazonothiazole derivatives | mdpi.com |

Amidation and Aminolysis Reactions with Primary and Secondary Amines

The chloromethyl group of this compound readily undergoes nucleophilic substitution with primary and secondary amines. This reaction, often referred to as amination or aminolysis, leads to the formation of N-substituted glycinamides. The general reactivity of N-aryl-2-chloroacetamides with various amines is well-documented. researchgate.net These reactions are typically carried out by treating the chloroacetamide derivative with the corresponding amine. ijpsr.info The process often involves the use of a base to neutralize the hydrochloric acid formed during the reaction. researchgate.net

The synthesis of various N-substituted chloroacetamide derivatives has been accomplished by reacting the corresponding amines with chloroacetyl chloride in the presence of a base like triethylamine (B128534). researchgate.netijpsr.info This highlights the general applicability of this synthetic route.

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Primary/Secondary Amine | N-(9H-fluoren-9-yl)glycinamide derivative |

| Amine | Chloroacetyl chloride | N-substituted chloroacetamide |

Reactions with Nitrogen-Containing Heterocycles

The electrophilic chloromethyl group of this compound can react with a variety of nitrogen-containing heterocycles. These reactions result in the alkylation of the nitrogen atom within the heterocyclic ring, leading to the formation of quaternary ammonium (B1175870) salts or N-substituted heterocyclic compounds.

Nitrogen heterocycles are integral components in a vast number of pharmaceutical drugs. nih.gov The synthesis of new thiazole derivatives, for example, often involves reactions with nitrogen-containing moieties. iaea.org The incorporation of a fluorenyl group via a linker derived from this compound could be a strategy to modulate the biological activity of these heterocycles. The synthesis of various heterocyclic systems, including those containing thiazole and pyranothiazole rings, demonstrates the broad utility of reactions involving chloroacetamide synthons. iaea.orgpurkh.com

Transformations of the Amide Linkage

The amide bond in this compound can undergo hydrolysis under acidic or basic conditions to yield 9-aminofluorene (B152764) and chloroacetic acid. While specific studies on the hydrolysis of this particular compound are not detailed in the search results, the general reactivity of amides is well-established.

Furthermore, the amide group can potentially be reduced. For example, N-(9-hydroxy-9H-fluoren-2-yl)acetamide can be reduced to the corresponding amine. It is also conceivable that the amide nitrogen could participate in further reactions after initial transformations of the chloroacetyl group.

Advanced Spectroscopic and Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

In the ¹H NMR spectrum of 2-chloro-N-(9H-fluoren-9-yl)acetamide , distinct signals corresponding to the protons of the fluorenyl, acetamide (B32628), and chloroacetyl groups are expected.

The N-H proton of the acetamide group would present as a signal whose chemical shift is sensitive to solvent and concentration, but would typically be found in the δ 5.0-9.0 ppm range and would likely show coupling to the C9 proton. The two protons of the chloroacetyl group (-CH₂Cl) would give rise to a singlet, as there are no adjacent protons to couple with. This signal would be expected to appear in the range of δ 4.0-4.5 ppm due to the deshielding effect of the adjacent chlorine atom and carbonyl group.

Expected ¹H NMR Data for this compound:

This table is predictive and based on typical chemical shifts for similar functional groups.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic (8H) | 7.0 - 8.0 | Multiplets |

| -NH- (1H) | 5.0 - 9.0 | Doublet |

| C9-H (1H) | ~6.0 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in This compound would produce a distinct signal.

The fluorene (B118485) ring would show a series of signals in the aromatic region (δ 120-150 ppm). The C9 carbon, being attached to the nitrogen of the acetamide group, would have a characteristic chemical shift, likely in the range of δ 50-60 ppm. The carbonyl carbon (C=O) of the acetamide group is typically observed in the δ 165-175 ppm region. The carbon of the chloroacetyl group (-CH₂Cl) would be found further upfield, generally in the δ 40-50 ppm range.

Expected ¹³C NMR Data for this compound:

This table is predictive and based on typical chemical shifts for similar functional groups.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (12C) | 120 - 150 |

| C=O (1C) | 165 - 175 |

| C9 (1C) | 50 - 60 |

Two-Dimensional NMR Techniques for Complex Structures

To unambiguously assign all proton and carbon signals, especially in the complex aromatic region of the fluorene moiety, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the protons within the fluorene ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a vital tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of This compound . This allows for the calculation of the elemental composition, confirming the molecular formula of C₁₅H₁₂ClNO. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity approximately one-third that of the molecular ion peak [M]⁺, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Expected HRMS Data for this compound:

This table is predictive and based on the compound's molecular formula.

| Ion | Expected m/z |

|---|---|

| [M]⁺ (C₁₅H₁₂³⁵ClNO)⁺ | ~257.0607 |

Fragmentation Pattern Analysis

Electron ionization (EI) mass spectrometry would cause the molecular ion of This compound to fragment in a predictable manner. The analysis of these fragments provides valuable structural information.

A primary fragmentation pathway would likely involve the cleavage of the bond between the fluorenyl group and the acetamide nitrogen. This would result in the formation of a stable fluorenyl cation (m/z 165) or a related fragment. Another common fragmentation would be the loss of the chloroacetyl group, leading to the formation of an N-(9H-fluoren-9-yl)aminium ion. Cleavage of the C-Cl bond could also be observed, resulting in a fragment with a mass difference of 35 or 37 amu.

Predicted Major Fragments in the Mass Spectrum of this compound:

This table is predictive and based on common fragmentation pathways for similar structures.

| Fragment Ion | Proposed Structure | Expected m/z |

|---|---|---|

| [C₁₃H₉]⁺ | Fluorenyl cation | 165 |

| [C₁₅H₁₂NO]⁺ | [M-Cl]⁺ | 222 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the bonds within the molecule. For a compound like this compound, the IR spectrum would be expected to display a series of characteristic absorption bands that confirm the presence of its key structural features.

The analysis of related N-(substituted phenyl)-2-chloroacetamides and other fluorene derivatives allows for the prediction of the principal IR absorption bands. ijpsr.infonih.govnih.gov Key vibrations include the N-H stretching of the amide group, the C=O (Amide I) stretching, and the C-N stretching/N-H bending (Amide II) vibrations. The presence of the aromatic fluorenyl group would be confirmed by C-H and C=C stretching vibrations, while the chloroacetyl group would show a characteristic C-Cl stretching band.

Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3300 - 3250 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Carbonyl (C=O) - Amide I | Stretching | 1688 - 1638 |

| Amide C-N / N-H | Stretching / Bending - Amide II | ~1550 |

| Aromatic C=C | Stretching | 1600 - 1450 |

This table represents expected values based on the analysis of similar compounds and is for illustrative purposes.

Spectrometric analyses of various N-substituted chloroacetamides have confirmed the presence of the amide I and II bands in the ranges of 1676–1638 cm⁻¹ and 1672–1588 cm⁻¹, respectively. researchgate.net For instance, in a study of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the N-H stretching vibration was observed around 3262 cm⁻¹, the C=O (Amide I) band at 1688 cm⁻¹, and the C-N stretching/N-H bending (Amide II) band around 1433 cm⁻¹. nih.gov These values provide a reliable reference for the anticipated spectrum of this compound.

X-ray Crystallography for Solid-State Structural Determination

For a derivative of this compound, a single-crystal X-ray diffraction study would reveal the exact spatial orientation of the fluorene ring system relative to the chloroacetamide side chain. Studies on similar structures, such as 2-chloro-N-(4-fluorophenyl)acetamide, have shown that these molecules can form extensive networks of intermolecular hydrogen bonds, typically involving the amide N-H group as a donor and the carbonyl oxygen atom as an acceptor, leading to the formation of infinite chains. nih.gov

In the crystal structure of a related (9H-fluoren-9-yl)urea derivative, the fluorene moiety was found to be nearly planar. researchgate.net A similar planarity would be expected for the fluorenyl group in this compound. The crystallographic analysis would also determine the crystal system, space group, and unit cell dimensions, which are unique fingerprints of the compound's solid-state structure. For example, 2-chloro-N-(4-fluorophenyl)acetamide was found to crystallize in the monoclinic system with the space group P2₁/c. nih.gov

Illustrative Crystal Data Table for a Related Acetamide Derivative

| Parameter | Value (for 2-chloro-N-(4-fluorophenyl)acetamide) |

|---|---|

| Chemical Formula | C₈H₇ClFNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.7410 (9) |

| b (Å) | 20.062 (4) |

| c (Å) | 8.9860 (18) |

| β (°) | 99.60 (3) |

| Volume (ų) | 842.7 (3) |

This data is for a related compound, 2-chloro-N-(4-fluorophenyl)acetamide, and serves as an example of the type of information obtained from X-ray crystallography. nih.gov

Elemental Analysis as a Complementary Characterization Method

Elemental analysis is a fundamental analytical technique that determines the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a sample. It serves as a crucial check for the purity of a synthesized compound and provides strong evidence for its proposed molecular formula.

For this compound (C₁₅H₁₂ClNO), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent atoms. The experimental values, obtained from the combustion of a small, pure sample of the compound, are then compared to these theoretical percentages. A close agreement between the found and calculated values (typically within ±0.4%) is a strong indicator of the compound's purity and correct identification.

The characterization of numerous related amide derivatives, such as N-(substituted phenyl)-acetamides and heterocyclic amides, routinely includes elemental analysis to confirm their successful synthesis. nih.govnih.gov For example, in the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the calculated percentages for C, H, N, and S were compared with the experimentally found values to validate the structure. nih.gov

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 15 | 180.165 | 70.00% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 4.70% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 13.77% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.44% |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.21% |

| Total | | | | 257.72 | 100.00% |

This table presents the calculated theoretical elemental percentages for C₁₅H₁₂ClNO.

Biological Activity and Mechanistic Investigations of Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of acetamide (B32628) derivatives has been explored against a variety of pathogenic microorganisms, including both bacteria and fungi. The presence of a chloro group in the acetamide structure is often associated with enhanced antimicrobial effects. nih.gov

Derivatives incorporating the acetamide scaffold have demonstrated notable antibacterial activity. Studies on related structures, such as 2-mercaptobenzothiazole (B37678) acetamide derivatives, have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain hybrid compounds of 2-mercaptobenzothiazole and various aryl amines exhibited significant antibacterial activity, in some cases comparable to the standard drug levofloxacin. nih.gov The 2-mercaptobenzothiazole moiety itself is known for its antibacterial properties, and its combination with different amines in an acetamide linkage was explored to enhance this potency. nih.gov

Similarly, fluorenyl-hydrazonothiazole derivatives were tested against multidrug-resistant Gram-positive bacteria, with some compounds showing activity against S. aureus and E. faecalis at a minimum inhibitory concentration (MIC) greater than 256 μg/mL. mdpi.com However, these specific derivatives did not show activity against the tested multidrug-resistant Gram-negative pathogens. mdpi.com Other studies have reported that various acetamide derivatives show mild to moderate antibacterial activity against a range of Gram-positive and Gram-negative bacteria. grafiati.com The antimicrobial drug gatifloxacin, which is effective against both types of bacteria, highlights the broad-spectrum potential that can be found in related structural classes. nih.gov

| Derivative Class | Bacterial Strains Tested | Observed Activity |

|---|---|---|

| 2-Mercaptobenzothiazole Acetamides | Gram-positive and Gram-negative species | Moderate to good antibacterial activity; some derivatives comparable to levofloxacin. nih.gov |

| Fluorenyl-hydrazonothiazole derivatives | S. aureus, E. faecalis (multidrug-resistant) | MIC > 256 μg/mL. mdpi.com |

| Fluorenyl-hydrazonothiazole derivatives | K. pneumoniae, P. aeruginosa, E. coli (multidrug-resistant) | No significant activity observed. mdpi.com |

| (Z)-2-(2-oxo-1-((arylamino)methyl)indolin-3-ylidene)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2 yl)hydrazine-1-carboxamides | S. aureus, E. faecalis, S. epidermidis, B. subtilis, B. cereus, E. coli, P. aeruginosa, K. pneumoniae, B. bronchiseptica, P. vulgaris | Mild to moderate antibacterial activity. grafiati.com |

The antifungal properties of acetamide derivatives have also been a focus of research. For example, 2-chloro-N-phenylacetamide has demonstrated promising antifungal potential against strains of Aspergillus flavus. scielo.br Its mechanism is thought to involve binding to ergosterol (B1671047) in the fungal plasma membrane and potentially inhibiting DNA synthesis. scielo.br The minimum inhibitory concentration (MIC) for this compound ranged from 16 to 256 μg/mL, with a minimum fungicidal concentration (MFC) between 32 and 512 μg/mL. scielo.br

However, studies on fluorenyl-hydrazonothiazole derivatives did not find significant activity against drug-resistant fungi such as C. auris and C. albicans, with MIC values being lower than 256 mg/mL. mdpi.com In contrast, another study on a series of carboxamide derivatives reported better antifungal activity than antibacterial activity, with one compound identified as a particularly promising antifungal agent. grafiati.com

| Derivative/Compound | Fungal Strains Tested | Observed Activity (MIC) |

|---|---|---|

| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 μg/mL. scielo.br |

| Fluorenyl-hydrazonothiazole derivatives | C. auris, C. albicans (drug-resistant) | > 256 μg/mL. mdpi.com |

| (Z)-2-(2-oxo-1-((arylamino)methyl)indolin-3-ylidene)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2 yl)hydrazine-1-carboxamides | C. albicans, A. niger, A. flavus, M. purpureous, P. citrinum | Reported as having better antifungal than antibacterial activity, with compound 4j being the most promising. grafiati.com |

Cytotoxic Activity against Cancer Cell Lines (e.g., A-549, MCF-7)

Derivatives containing the fluorenyl group have been evaluated for their cytotoxic effects against various human cancer cell lines. A series of N-(fluorenyl-9-methoxycarbonyl) (Fmoc)-dipeptides demonstrated potent activity against cell lines including the human lung carcinoma (A-549) and breast adenocarcinoma (MCF-7). nih.gov The study highlighted two compounds, 10a and 10c, as particularly active, with 10c being threefold more potent than the standard doxorubicin (B1662922) against the Ca9-22 cell line. nih.gov Furthermore, compound 10c exhibited a synergistic effect with doxorubicin against the MDA-MB-231 breast cancer cell line. nih.gov

The MCF-7 breast cancer cell line, in particular, has been a common target for evaluating the cytotoxicity of synthetic derivatives. nih.gov For instance, piperidinyl-diethylstilbestrol (DES) and pyrrolidinyl-DES derivatives showed cytotoxicity against MCF-7 cells by halting the G0/G1 phase of the cell cycle. nih.gov Chalcone derivatives have also been tested against A-549 and MCF-7 cell lines, showing their potential as cytotoxic agents. researchgate.net

| Derivative Class | Cell Line | Reported Activity (IC50 / ED50) |

|---|---|---|

| Fmoc-dipeptide (10a) | HepG2 | 1.0 μM. nih.gov |

| Fmoc-dipeptide (10c) | Ca9-22 | 0.4 μM. nih.gov |

| Piperidinyl-diethylstilbestrol (DES) | MCF-7 | ED50: 7.9 ± 0.38 μg/mL. nih.gov |

| Pyrrolidinyl-DES | MCF-7 | ED50: 15.6 ± 1.3 μg/mL. nih.gov |

Enzyme Inhibition Studies of Derived Compounds

Dihydrofolate reductase (DHFR) is a crucial enzyme for cell proliferation in both prokaryotic and eukaryotic cells, as it is involved in the synthesis of precursors for DNA. nih.gov DHFR inhibitors block the synthesis of DNA, RNA, and proteins, leading to a halt in cell growth. mdpi.com The enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). nih.govmdpi.com Inhibition of DHFR leads to a deficiency in tetrahydrofolate, which in turn causes cell death. nih.gov

While direct studies on 2-chloro-N-(9H-fluoren-9-yl)acetamide derivatives as DHFR inhibitors are not specified in the provided results, research on analogous structures provides insight. A study on trimethoprim (B1683648) analogs revealed that the inclusion of an amide bond, a key feature of the acetamide structure, can increase the affinity of these compounds towards human DHFR (hDHFR). mdpi.com Several of these trimethoprim analogs with an incorporated amide bond showed potent hDHFR inhibitory activity, with IC50 values in the low micromolar range. mdpi.com Molecular modeling suggested that these compounds interact strongly with catalytically important residues like Glu-30. mdpi.com This indicates that the acetamide linkage within a suitable molecular scaffold could play a significant role in DHFR inhibition.

Butyrylcholinesterase (BChE) is an enzyme that hydrolyzes choline-based esters and plays a role in cholinergic function. nih.gov Selective inhibition of BChE is considered a therapeutic strategy, particularly in the context of Alzheimer's disease. nih.gov While there is no specific data on the inhibition of BChE by derivatives of this compound in the search results, studies on other chemical classes highlight the types of structures that can act as inhibitors. For instance, acridine (B1665455) derivatives and carbamates are known inhibitors of BChE. nih.gov Khellactone coumarin (B35378) derivatives have also been investigated for their BChE inhibitory activities. nih.gov This area remains open for investigation regarding fluorene-acetamide derivatives.

Elucidation of Molecular Mechanisms of Action (Non-Pharmacokinetic Focus)

Understanding the molecular basis of the biological activity of this compound and its analogues is critical for their development as therapeutic agents. This involves characterizing their interactions with specific molecular targets and their impact on cellular processes.

Currently, there is a lack of specific data in the scientific literature detailing the receptor binding affinities of this compound or its direct derivatives. While studies on other classes of acetamide derivatives have explored their interactions with various receptors, such as adenosine (B11128) receptors for 8-benzylaminoxanthines, this information cannot be directly extrapolated to the fluorene-based compounds. nih.gov Future research, including radioligand binding assays and other affinity-based screening methods, is necessary to elucidate the receptor binding profile of this class of compounds.

The interaction of small molecules with biological macromolecules like proteins and nucleic acids is fundamental to their mechanism of action. For chloroacetamide derivatives, a potential mode of interaction involves the formation of conjugates with glutathione (B108866) (GSH), a key intracellular antioxidant. This interaction is often mediated by glutathione S-transferases (GSTs). uran.ua Molecular docking studies on some 2-chloroacetamides have shown higher binding affinities of their glutathione conjugates to GST compared to reference compounds, suggesting that GST inhibition could be a potential mechanism for their observed biological effects. uran.ua

While direct evidence for the interaction of this compound with specific proteins is not yet available, the chemical nature of the chloroacetamide group suggests the possibility of covalent modification of nucleophilic residues in proteins, which could lead to the modulation of their function.

The anticancer activity observed for some fluorene-based acetamide derivatives points towards their potential to modulate cellular signaling pathways that are critical for cancer cell proliferation and survival. arabjchem.orgnih.gov For instance, the inhibition of DHFR by (4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide derivatives would directly impact nucleotide biosynthesis and, consequently, DNA replication and cell division. arabjchem.org

Furthermore, the inhibition of enzymes like GST can disrupt cellular redox homeostasis and sensitize cancer cells to oxidative stress, thereby triggering apoptotic pathways. uran.ua However, the specific signaling cascades affected by this compound and its analogues remain to be elucidated through detailed molecular and cellular studies.

Structure-Activity Relationship (SAR) Analysis of Derived Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. While a comprehensive SAR for this compound derivatives is yet to be established, preliminary data from related series offer some initial insights.

In a study of (4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide derivatives, the nature of the substituent on the acetamide nitrogen was found to influence the cytotoxic activity against human cancer cell lines. arabjchem.org For example, a derivative with a p-tolylacetamide moiety (compound 8b) showed significant activity, while a derivative with a 4-nitrophenylamino acetamide moiety (compound 6f) was less potent. arabjchem.org

Table 1: Cytotoxic Activity of Selected (4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide Derivatives arabjchem.org

In another study focusing on 2-chloro- and 2,2-dichloroacetamides bearing thiazole (B1198619) scaffolds, it was observed that 2-chloroacetamides exhibited significant cytotoxic activity against several cancer cell lines, whereas the corresponding 2,2-dichloroacetamides showed negligible activity. uran.uauran.ua This highlights the critical role of the number of chlorine atoms on the acetyl group in determining the biological activity.

Table 2: List of Mentioned Compounds

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. orientjchem.org This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the molecular basis of a ligand's activity.

While specific molecular docking studies on 2-chloro-N-(9H-fluoren-9-yl)acetamide are not widely published, research on analogous chloroacetamide derivatives provides a framework for how such investigations would proceed. nih.govddtjournal.net For instance, derivatives of 2-chloro-N-phenylacetamide have been docked against various enzymes to explore their potential as antimicrobial or anticancer agents. nih.govresearchgate.net

A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and the chosen biological target (e.g., an enzyme implicated in a disease). The docking software would then explore various binding poses of the ligand within the active site of the target, calculating a scoring function to rank the poses. These scores estimate the binding affinity, with lower scores typically indicating a more favorable interaction. The analysis of the best-ranked pose would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target. For example, the amide group of this compound could act as a hydrogen bond donor or acceptor, while the large, aromatic fluorenyl group could engage in significant π-π stacking or hydrophobic interactions within the binding pocket.

Table 1: Representative Molecular Docking Data for an Analogous Chloroacetamide Derivative

| Target Enzyme | Ligand | Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |

| Glucosamine-6-phosphate synthase | N-(2-phenylthiazol-5-yl)-2-thiomorpholino acetamide (B32628) | -8.5 | VAL605, VAL399, GLH488 | Hydrogen bond, Hydrophobic |

| Cyclooxygenase-2 (COX-2) | 2-chloro-N,N-diphenylacetamide derivative | -7.2 | TYR385, SER530 | Hydrogen bond, π-sulfur |

This table presents data for analogous compounds to illustrate the typical outputs of a molecular docking study. The specific interactions and scores for this compound would depend on the specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are used to predict the activity of new, unsynthesized compounds and to understand which molecular properties are important for activity.

For a series of derivatives of this compound, a QSAR study would involve synthesizing a library of analogues with variations at different positions of the molecule. The biological activity of these compounds would then be determined experimentally. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated for each derivative. These descriptors can be classified into several types, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov A statistically robust QSAR model, characterized by high correlation coefficients (R²) and predictive ability (Q²), can then be used to predict the activity of new derivatives. nih.gov For example, a 3D-QSAR study would generate contour maps indicating regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, guiding the design of more potent compounds. nih.gov

Conformational Analysis through Computational Methods

The three-dimensional conformation of a molecule is critical to its biological activity, as it dictates how the molecule can fit into the binding site of a biological target. Computational methods are essential for exploring the conformational landscape of flexible molecules like this compound.

Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) can be used to calculate the potential energy of the molecule as a function of its geometry. nih.gov By systematically rotating the rotatable bonds in the molecule, a potential energy surface can be generated, and the low-energy, stable conformations can be identified. For this compound, key rotatable bonds would include the bond between the fluorenyl group and the nitrogen atom, and the bond between the nitrogen atom and the carbonyl carbon. The analysis would likely reveal several low-energy conformers, and the global minimum energy conformer would be the most populated at equilibrium. The results of conformational analysis are crucial for selecting the correct conformer to use in molecular docking studies.

Electronic Structure Calculations for Reactivity Prediction

Electronic structure calculations, primarily using DFT, provide fundamental insights into the reactivity of a molecule. nih.gov By solving the Schrödinger equation for the molecule, these methods can determine the distribution of electrons and the energies of the molecular orbitals.

Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. ijcce.ac.ir A smaller gap suggests that the molecule is more reactive.

Another important tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and the chlorine atom, and a positive potential around the amide hydrogen. This information is invaluable for predicting how the molecule will interact with other molecules and its environment.

Table 2: Representative Electronic Properties from DFT Calculations for an Analogous Fluorenone Derivative

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 4.5 D |

This table shows representative data for a related fluorenone derivative to illustrate the outputs of electronic structure calculations. nih.gov The specific values for this compound would need to be calculated.

Theoretical Frameworks for Spectroscopic Data Interpretation

Computational methods are also essential for the interpretation of experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.

Time-dependent DFT (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. scirp.org By calculating the energies of the electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. ijcce.ac.ir This allows for the assignment of the observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions.

For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the theoretical chemical shifts of ¹H and ¹³C nuclei. ijcce.ac.ir By comparing the calculated chemical shifts with the experimental spectrum, the assignment of the signals to the specific atoms in the molecule can be confirmed. This is particularly useful for complex molecules with many overlapping signals.

Applications in Advanced Materials and Chemical Probes

Utility as Precursors for Complex Organic Molecules

The chemical reactivity of 2-chloro-N-(9H-fluoren-9-yl)acetamide is centered around the electrophilic nature of the carbon atom bearing the chlorine. This makes it susceptible to nucleophilic substitution reactions, a cornerstone of organic synthesis for creating carbon-heteroatom and carbon-carbon bonds. The ease with which the chlorine atom can be displaced by a wide range of nucleophiles renders this compound a highly valuable precursor for the synthesis of complex organic molecules. researchgate.net

Research has extensively documented the reactivity of N-aryl 2-chloroacetamides with various nucleophiles, including those containing oxygen, nitrogen, and sulfur. researchgate.net These reactions often lead to the formation of diverse heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science. For instance, reactions with amine nucleophiles can lead to the formation of more complex amides or be a key step in the synthesis of nitrogen-containing heterocycles like imidazoles or pyrroles. Similarly, reactions with thiol-containing compounds can yield thioethers, which can be further cyclized to form sulfur-containing heterocycles such as thiazolidin-4-ones. researchgate.net

A practical example of the utility of N-substituted chloroacetamides as precursors is in the synthesis of phenylacetamide derivatives. In one study, various 2-chloro-N-substituted-acetamides were used as starting materials to synthesize a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. nih.gov This was achieved by reacting the chloroacetamide precursors with 2-mercaptobenzimidazole (B194830) in the presence of a base. nih.gov The resulting compounds were then evaluated for their potential biological activities, highlighting the role of chloroacetamides in generating libraries of complex molecules for drug discovery. nih.gov

The fluorenyl group in this compound adds another dimension to its utility. The rigid and bulky nature of the fluorene (B118485) scaffold can influence the stereochemistry of reactions and the conformational properties of the final products. This can be particularly important in the synthesis of chiral molecules and in the design of compounds with specific three-dimensional structures required for biological recognition or material self-assembly.

Table 1: Examples of Complex Molecules Synthesized from N-Substituted Chloroacetamides

| Precursor | Nucleophile | Resulting Compound Class | Potential Application |

| 2-chloro-N-substituted-acetamides | 2-mercaptobenzimidazole | 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides | Antidepressant agents nih.gov |

| N-aryl 2-chloroacetamides | Various N, S, O nucleophiles | Heterocyclic systems (imidazoles, pyrroles, thiazolidinones) | Medicinal chemistry, Materials science researchgate.net |

| This compound | Amines, Thiols, Alcohols | Fluorene-substituted amides, thioethers, ethers | Precursors for bioactive molecules and materials |

Role in the Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for visualizing and understanding complex biological processes in living systems. Fluorescent probes, in particular, allow for the real-time imaging of specific molecules and events within cells. The fluorene ring system is an excellent fluorophore, known for its high fluorescence quantum yield and photostability. This inherent property of the fluorene moiety makes this compound a promising candidate for the development of novel chemical probes.

The general strategy for creating a chemical probe from a fluorophore involves attaching a "trigger" group that modulates the fluorescence in response to a specific analyte or biological event. The chloroacetamide group in this compound serves as an ideal reactive handle to introduce such a trigger. For example, it can be reacted with a molecule that has a specific affinity for a biological target, such as an enzyme or a receptor. Upon binding to the target, a conformational change or a chemical reaction could occur, leading to a change in the fluorescence of the fluorene core.

While specific studies detailing the use of this compound for this purpose are not abundant, the principles of probe design strongly support its potential. The reactivity of the chloroacetyl group allows for its conjugation to a variety of biomolecules or recognition units. For instance, it could be used to label proteins by reacting with the thiol groups of cysteine residues. The resulting thioether linkage would tether the fluorescent fluorene group to the protein, allowing for its visualization and tracking within a cell.

Furthermore, the fluorene scaffold itself is found in a number of biologically active compounds. mdpi.com This suggests that probes derived from this compound may possess favorable pharmacokinetic properties, such as cell permeability, which are crucial for their application in living systems. The development of probes from this precursor could lead to new tools for studying a wide range of biological phenomena, from protein localization and dynamics to the detection of specific enzymatic activities.

Integration into Novel Material Architectures (e.g., Polymers, Dyes)

The unique properties of the fluorene ring have led to its widespread use in the development of advanced organic materials, including polymers and dyes for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The rigid, planar structure and high fluorescence efficiency of fluorene contribute to the desirable electronic and photophysical properties of these materials.

This compound can serve as a valuable monomer or building block for the synthesis of such functional materials. The reactive chloroacetamide group provides a site for polymerization or for attachment to other molecular components. For example, it could be used in polycondensation reactions to incorporate the fluorene unit into the backbone of a polymer. By carefully selecting the co-monomers, the properties of the resulting polymer, such as its solubility, thermal stability, and electronic characteristics, can be tailored for specific applications.

In the context of dyes, the fluorene core acts as the chromophore. The chloroacetamide group can be used to modify the structure of the dye, for instance, by introducing electron-donating or electron-withdrawing groups through nucleophilic substitution reactions. These modifications can be used to tune the absorption and emission wavelengths of the dye, as well as its quantum yield and photostability. This ability to fine-tune the photophysical properties is critical for the design of dyes for specific applications, such as in fluorescent labeling or as the active component in dye-sensitized solar cells.

While direct polymerization or dye synthesis from this compound may not be extensively reported, the versatility of the chloroacetamide group as a reactive handle is well-established. This allows for a modular approach to materials design, where the fluorene unit can be readily incorporated into a wide range of material architectures. The resulting materials would benefit from the desirable properties of the fluorene core, opening up possibilities for the creation of new high-performance organic electronic and photonic devices.

Future Directions and Emerging Research Avenues for 2 Chloro N 9h Fluoren 9 Yl Acetamide

The unique structural framework of 2-chloro-N-(9H-fluoren-9-yl)acetamide, combining a planar fluorene (B118485) ring with a reactive chloroacetamide side chain, presents a compelling scaffold for further scientific investigation. Future research is poised to build upon the existing knowledge of related compounds to unlock its full potential in various scientific domains. Key areas of focus will likely involve the synthesis of novel derivatives with tailored biological activities, the optimization of its production, in-depth studies of its molecular interactions, its development as a specialized tool for biological research, and the use of computational methods to guide these efforts.

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-(9H-fluoren-9-yl)acetamide, and how can reaction conditions be optimized for reproducibility?

The synthesis typically involves nucleophilic substitution between 9H-fluoren-9-amine and chloroacetyl chloride. Key parameters include:

- Temperature control : Reactions conducted at 0–5°C minimize side reactions (e.g., hydrolysis of chloroacetyl chloride) .

- Solvent selection : Dichloromethane or THF is preferred due to their inertness and ability to dissolve aromatic amines .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. Monitor by TLC (Rf ~0.4 in 3:1 hexane/EtOAc) .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of this compound?

- 1H NMR : Expect signals for fluorene protons (δ 7.2–7.8 ppm, multiplet), acetamide NH (δ 8.1–8.3 ppm, broad), and CH2Cl (δ 4.0–4.2 ppm, singlet) .

- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch) confirm functional groups .

- Mass spectrometry : Molecular ion peak at m/z 257.7 ([M+H]⁺) .

Q. What are the common impurities in synthesized batches, and how can they be mitigated?

Impurities include unreacted 9H-fluoren-9-amine (detected via TLC) and hydrolyzed byproducts (e.g., fluorenylacetamide without the chloro group). Mitigation strategies:

- Strict anhydrous conditions during synthesis .

- Use of excess chloroacetyl chloride (1.2 equivalents) to drive the reaction .

Advanced Research Questions

Q. How does the electronic environment of the fluorene moiety influence the reactivity of the chloroacetamide group in cross-coupling reactions?

The electron-rich fluorene ring stabilizes intermediates in SN2 reactions, enhancing reactivity with nucleophiles (e.g., thiols, amines). Computational studies (DFT) suggest:

- The fluorene’s conjugation lowers the activation energy for nucleophilic attack at the CH2Cl group .

- Steric hindrance from the fluorene’s planar structure may slow reactions with bulky nucleophiles .

Q. What contradictory findings exist regarding the compound’s stability under acidic/basic conditions, and how can they be resolved?

- Reported instability in basic conditions : Hydrolysis of the acetamide group occurs at pH >10, forming fluoren-9-ylamine and glycolic acid derivatives .

- Contradiction : Some studies report stability in mild bases (pH 8–9). Resolution requires controlled experiments with in-situ pH monitoring and LC-MS to track degradation pathways .

Q. How can computational modeling (e.g., MD simulations, QSAR) predict the biological activity of this compound derivatives?

- Molecular docking : Screen against target proteins (e.g., kinase enzymes) to assess binding affinity.

- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with antimicrobial or anticancer activity .

- Validation via in vitro assays (e.g., MIC for antimicrobial studies) .

Q. What strategies address low yields in derivatization reactions involving the chloroacetamide group?

- Catalytic systems : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity in biphasic reactions .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, improving yield by 15–20% .

Comparative and Methodological Questions

Q. How does this compound compare structurally and reactively to analogues like N-(9,10-dioxoanthracen-2-yl)-2-(4-fluorophenyl)acetamide?

Q. What experimental protocols are recommended for analyzing degradation products of this compound under UV light or oxidative stress?

- HPLC-MS : Use a C18 column (ACN/water gradient) to separate degradation products.

- ESI-MS/MS : Identify fragments (e.g., m/z 212.1 corresponding to fluorenylacetamide after Cl loss) .

- Accelerated stability testing : Expose samples to UV (254 nm) or H2O2 and monitor at 0, 24, 48 hrs .

Understudied Research Areas

Q. What unexplored applications exist for this compound in materials science (e.g., photoresists, conductive polymers)?

Preliminary studies suggest:

Q. How can advanced crystallographic techniques (e.g., SHELXL refinement) resolve ambiguities in the compound’s solid-state structure?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.